molecular formula C5H9ClN2S B3024323 2-(Thiazol-2-YL)ethanamine hydrochloride CAS No. 1072084-99-1

2-(Thiazol-2-YL)ethanamine hydrochloride

Cat. No.: B3024323
CAS No.: 1072084-99-1
M. Wt: 164.66
InChI Key: WYVAWIXRBQVQLN-UHFFFAOYSA-N
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Preparation Methods

There are two primary methods for synthesizing 2-(Thiazol-2-YL)ethanamine hydrochloride :

    Reaction of N-propylamine with 1,3-dichloro-2-thiazole acetate: This method involves the reaction of N-propylamine with 1,3-dichloro-2-thiazole acetate under controlled conditions.

    Reaction of 2-thiazolyl ethanone with chloroacetaldehyde: This method involves the reaction of 2-thiazolyl ethanone with chloroacetaldehyde in an alkaline environment.

Chemical Reactions Analysis

2-(Thiazol-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Thiazol-2-YL)ethanamine hydrochloride has diverse applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-(Thiazol-2-YL)ethanamine hydrochloride involves its interaction with the nervous systems of insects and microorganisms . The thiazole ring structure allows it to bind to specific receptors, disrupting normal physiological processes and leading to the death of the target organisms. The compound’s aromaticity and reactive positions facilitate these interactions .

Comparison with Similar Compounds

2-(Thiazol-2-YL)ethanamine hydrochloride can be compared with other thiazole derivatives such as :

  • 2-ethylthiazol-2-yl-ethan-1-amine hydrochloride
  • 2-(Thiazol-5-yl)ethanamine dihydrochloride

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the thiazole ring and ethanamine moiety in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVAWIXRBQVQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657476
Record name 2-(1,3-Thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56933-57-4
Record name 2-(1,3-Thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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